Cimicifugic acid A

neutrophil elastase inhibition anti-inflammatory natural products serine protease inhibitors

Cimicifugic acid A (CAS 205114-65-4) is a hydroxycinnamic acid ester belonging to the cimicifugic acid family, specifically a fukiic acid ester bearing a caffeoyl moiety. It is isolated primarily from rhizomes of Actaea (syn.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
CAS No. 205114-65-4
Cat. No. B1240220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicifugic acid A
CAS205114-65-4
Synonymscimicifugic acid
cimicifugic acid A
cimicifugic acid B
cimicifugic acid C
cimicifugic acid D
cimicifugic acid Gst
cimicifugic aicd E
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O
InChIInChI=1S/C21H20O11/c1-31-16-9-11(2-6-14(16)23)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-3-5-13(22)15(24)8-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1
InChIKeyLIJMMUDJSMCVDJ-ZHBFVYIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimicifugic Acid A (CAS 205114-65-4): Procurement-Relevant Identity and Structural Class Overview


Cimicifugic acid A (CAS 205114-65-4) is a hydroxycinnamic acid ester belonging to the cimicifugic acid family, specifically a fukiic acid ester bearing a caffeoyl moiety [1]. It is isolated primarily from rhizomes of Actaea (syn. Cimicifuga) species such as A. racemosa (black cohosh) and C. heracleifolia [2]. The compound is one of several structurally related cimicifugic acids (A through G and beyond) that differ in their esterification patterns—fukiic acid versus piscidic acid backbones, and caffeoyl versus feruloyl versus isoferuloyl substituents—leading to pronounced differences in biological activity profiles that directly impact scientific selection.

Cimicifugic Acid A Substitution Risk: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Although cimicifugic acids share a common hydroxycinnamic acid ester framework, substitution with a closely related analog such as cimicifugic acid B or F is not scientifically justified without direct comparative data. The position of the hydroxyl group and the nature of the electron-donating moiety on the aromatic rings are critical determinants of pharmacological activity [1]. Critically, the fukiic acid ester subclass (cimicifugic acids A, B, C) and the piscidic acid ester subclass (cimicifugic acids D, E, F) exhibit fundamentally different inhibitory potencies, with the fukiic acid esters demonstrating 2- to 3-fold greater collagenolytic inhibition [2]. Even within the fukiic acid ester subclass, the specific cinnamic acid substituent (caffeoyl in A vs. feruloyl in B) confers substantial differences in enzyme inhibition potency, making generic substitution scientifically unsound.

Cimicifugic Acid A (205114-65-4) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Neutrophil Elastase Inhibition: Cimicifugic Acid A Demonstrates 5.2-Fold Greater Potency Than Cimicifugic Acid B

In a head-to-head comparison of purified compounds isolated from Cimicifuga racemosa rhizomes, cimicifugic acid A inhibited human neutrophil elastase (EC 3.4.21.37) with an IC50 of 2.2 μmol/L, representing 5.2-fold greater potency than cimicifugic acid B (IC50 11.4 μmol/L) and 8.2-fold greater potency than cimicifugic acid F (IC50 18 μmol/L) [1]. Fukinolic acid was the most potent inhibitor tested (IC50 0.23 μmol/L), while the parent compound caffeic acid was substantially weaker (IC50 93 μmol/L).

neutrophil elastase inhibition anti-inflammatory natural products serine protease inhibitors

CYP450 Isozyme Inhibition: Cimicifugic Acid A Is a Broad-Spectrum Inhibitor, More Potent Than Triterpene Glycosides from Black Cohosh

In a direct comparative study using human recombinant CYP450 isozymes, cimicifugic acid A inhibited all four tested CYP isoforms with IC50 values of 7.2 μM (CYP1A2), 9.7 μM (CYP3A4), 8.3 μM (CYP2C9), and 9.0 μM (CYP2D6) [1]. In contrast, triterpene glycosides from the same plant source (e.g., actein, deoxyactein, cimiracemoside A) were only weakly active, with IC50 values ranging from 25 to 100 μM. Cimicifugic acid A showed comparable CYP inhibition to cimicifugic acid B (IC50 7.35–12.6 μM), while fukinolic acid was the most potent CYP inhibitor (IC50 1.8–7.2 μM).

CYP450 inhibition herb-drug interaction ADMET screening

Collagenolytic Inhibition: Fukiic Acid Ester Subclass (Including Cimicifugic Acid A) Outperforms Piscidic Acid Ester Subclass by >2-Fold

A systematic structure-activity study revealed that cimicifugic acids A, B, and C—all fukiic acid esters (3',4'-dihydroxybenzyl tartaric acid backbone)—inhibited collagenolytic activity by 47–64% at 0.22–0.24 μM, whereas cimicifugic acids D, E, and F—piscidic acid esters (4'-hydroxybenzyl tartaric acid backbone)—achieved only 20–37% inhibition at comparable concentrations (0.23–0.24 μM) [1]. The entire intact ester structure, rather than the individual fukiic acid or caffeic acid moieties, was shown to be responsible for the inhibitory activity.

collagenase inhibition wound healing matrix metalloproteinase

Vasoactivity Selectivity: Cimicifugic Acid A Is Vasoactively Silent, Unlike Contractile Cimicifugic Acid C

In rat aortic strip assays, cimicifugic acid A, along with cimicifugic acids B and E, showed no vasoactivity at concentrations up to 3 × 10⁻⁴ M [1]. By contrast, cimicifugic acid C caused a weak but measurable contraction under identical conditions, while cimicifugic acid D and fukinolic acid exhibited vasorelaxant effects via suppression of Ca²⁺ influx. This divergent vasoactivity profile among structurally similar cimicifugic acids demonstrates that even minor structural variations profoundly alter vascular pharmacology.

vascular pharmacology safety profiling aortic contractility

Carboxypeptidase A Inhibition: Cimicifugic Acid A Matches Rosmarinic Acid and Surpasses Caffeic Acid

In a comparative enzyme inhibition study, cimicifugic acid A (compound 2) exhibited carboxypeptidase A inhibitory activity that was as potent as rosmarinic acid (compound 3) and stronger than caffeic acid (compound 4) [1]. The closely related fukinolic acid (compound 1) served as the benchmark with a quantified IC50 of 2.41 × 10⁻⁵ M (24.1 μM) against α-amylase, and both fukinolic acid and cimicifugic acid A surpassed the activity of the positive control 1,10-phenanthroline for carboxypeptidase A inhibition.

carboxypeptidase A inhibition protease inhibitor seed germination bioassay

DPPH Radical Scavenging: Cimicifugic Acid A Is 6.9-Fold More Potent Than Cimicifugic Acid F

In a head-to-head DPPH free radical scavenging comparison of polyphenolic compounds isolated from Actaea racemosa, cimicifugic acid A demonstrated an IC50 of 21.9 ± 0.6 μg/mL, which is 6.9-fold more potent than cimicifugic acid F (IC50 151.5 ± 6.6 μg/mL) and 3.0-fold more potent than cimicifugic acid E (IC50 65.5 ± 0.5 μg/mL) [1]. Cimicifugic acid A was approximately equipotent to cimicifugic acid B (IC50 23.1 ± 0.1 μg/mL), while fukinolic acid was the most potent radical scavenger tested (IC50 12.9 ± 0.3 μg/mL) [2].

antioxidant activity DPPH assay radical scavenging

Cimicifugic Acid A (205114-65-4): Evidence-Anchored Application Scenarios for Research and Industrial Use


Neutrophil Elastase Inhibitor Screening and Lead Optimization in Chronic Inflammatory Disease Research

Cimicifugic acid A, with a neutrophil elastase IC50 of 2.2 μmol/L, provides a 5.2-fold potency advantage over cimicifugic acid B and an 8.2-fold advantage over cimicifugic acid F [1]. This potency window makes cimicifugic acid A the preferred choice for structure-activity relationship (SAR) studies targeting neutrophil-driven pathologies such as COPD, cystic fibrosis, and rheumatoid arthritis, where precise inhibitor titration and reproducible dose-response curves are essential. Its use as a reference inhibitor in enzymatic assays enables consistent benchmarking across laboratories.

In Vitro CYP450-Mediated Herb-Drug Interaction (HDI) Risk Assessment Panels

With broad-spectrum CYP450 inhibition (IC50 range 7.2–9.7 μM across CYP1A2, 3A4, 2C9, and 2D6), cimicifugic acid A is a more relevant probe compound for black cohosh HDI studies than the co-occurring triterpene glycosides, which are >3-fold weaker CYP inhibitors [1]. Pharmaceutical and regulatory scientists conducting ADMET panels should use cimicifugic acid A rather than crude extracts or triterpene fractions to control for CYP inhibition variability and to generate reproducible, compound-specific HDI risk data.

Collagen Degradation and Wound Healing Model Systems Requiring Fukiic Acid Ester Subclass Specificity

The fukiic acid ester subclass (cimicifugic acids A, B, C) achieves 47–64% collagenolytic inhibition at sub-micromolar concentrations, representing a >2.6-fold advantage over the piscidic acid ester subclass (cimicifugic acids D, E, F) [1]. Researchers investigating matrix metalloproteinase-related tissue remodeling, wound healing, or anti-aging interventions should specifically procure a fukiic acid ester (cimicifugic acid A) rather than a piscidic acid ester to ensure adequate inhibitory potency in cell-based or ex vivo collagen degradation models.

Vascular Pharmacology Studies Requiring a Vasoactively Neutral Hydroxycinnamic Acid Probe

Unlike cimicifugic acid C (contractile) and cimicifugic acid D (vasorelaxant), cimicifugic acid A exhibits no vasoactivity at concentrations up to 3 × 10⁻⁴ M in rat aortic strip assays [1]. This vasoactive neutrality makes cimicifugic acid A the only suitable choice among the cimicifugic acids for experiments where enzyme inhibition or anti-inflammatory endpoints must be assessed without confounding vascular effects, such as ex vivo vascular permeability or isolated organ bath studies.

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